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Compound of Interest

Compound Name: Peptide-T

Cat. No.: B1679561

Peptide T: An Immunomodulatory Agent in
Clinical Focus

A Comparative Guide for Researchers and Drug Development Professionals

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, and
its more stable analog, D-ala-peptide-T-amide (DAPTA), have been the subject of clinical
investigation for their potential immunomodulatory and neuroprotective effects, primarily in the
context of HIV infection.[1][2] This guide provides a comparative analysis of Peptide T's
performance in clinical studies, with a focus on its immunomodulatory effects, and contrasts it
with the current standard of care, combination antiretroviral therapy (CART).

Immunomodulatory Effects: A Shift in Cytokine
Balance

In vitro studies have demonstrated that Peptide T can modulate the immune response by
influencing cytokine production. Specifically, it has been shown to induce the production of the
anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibit the production of the pro-
inflammatory cytokine Interferon-gamma (IFN-y) in peripheral blood mononuclear cells
(PBMCs). This suggests a potential mechanism for its observed anti-inflammatory properties.
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Parameter Peptide T Effect Concentration p-value
IL-10 Production Induction 10-8 M <0.05
IFN-y Production Inhibition 10-9M <0.001

Table 1: In Vitro

Immunomodulatory
Effects of Peptide T
on Human PBMCs

Clinical Studies in HIV-Associated Conditions

Peptide T and its analog DAPTA have been evaluated in clinical trials for HIV-associated
neurocognitive disorders (HAND) and painful distal neuropathy. The primary rationale for these
studies was Peptide T's ability to block the binding of the HIV envelope protein gp120 to its
cellular receptors, including the CCR5 co-receptor, thereby potentially preventing viral entry into
immune cells and mitigating downstream inflammatory and neurotoxic effects.[1][4]

HIV-Associated Neurocognitive Disorder (HAND)

A key, multisite, placebo-controlled clinical trial funded by the National Institutes of Health (NIH)
investigated the efficacy of intranasal DAPTA for HIV-associated cognitive impairment. While
the study did not meet its primary endpoint of a statistically significant improvement in a global
neuropsychological score for the overall study population, subgroup analyses suggested
potential benefits.
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Subgroup: Subgroup:
Overall Treatment . )
Outcome Baseline CD4 > 200 Baseline Global

Group vs. Placebo . .
cells/pL (adjusted) Deficit Score = 0.5

Change in Global o
) No significant
Neuropsychological ) p =0.07 p=0.02
difference
Score

Table 2: Key Efficacy
Outcomes of the NIH-
funded Trial of DAPTA
for HIV-Associated
Cognitive

Impairment[1]

Painful Distal Neuropathy

A separate double-blind, placebo-controlled trial evaluated intranasal Peptide T for the
treatment of painful distal symmetrical polyneuropathy in patients with AIDS. This study found
no significant difference in pain scores between the Peptide T and placebo groups.
Furthermore, there were no significant changes in neuropsychological measures or CD4
lymphocyte counts.[5]

Peptide T Group Placebo Group

Outcome (change from (change from p-value
baseline) baseline)

Modified Gracely Pain
-0.24 -0.39 0.32

Score

Table 3: Primary
Outcome of the
Clinical Trial of
Peptide T for Painful
Distal Neuropathy in
AIDS[5]
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Comparison with Combination Antiretroviral
Therapy (CART)

Combination antiretroviral therapy is the established standard of care for HIV infection and has
dramatically reduced the incidence of severe HIV-associated dementia.[6][7] However, milder
forms of neurocognitive impairment persist in a substantial proportion of patients on cART.[3][6]
[8] Unlike Peptide T, which has a specific proposed mechanism of blocking viral entry and
modulating the immune response, cART works by suppressing HIV replication through various
mechanisms.

Effects on Neurocognitive Function

Studies on cART have shown improvements in cognitive function, particularly in treatment-
naive patients. However, the recovery is often incomplete, and some cognitive deficits may

persist.
. . Baseline vs. HIV-negative
Cognitive Domain Post-cART Improvement
Controls
Attention Worse (p = 0.016) Improvement observed
Executive Function Worse (p = 0.043) Improvement observed
Motor Function Worse (p = 0.043) Improvement observed

Table 4: Neurocognitive
Performance in Treatment-
Naive HIV Patients Before and
After cART Initiation
(Representative Data)[3]

Effects on Immune Markers

A primary goal of CART is immune reconstitution, measured by an increase in CD4+ T-cell
counts. The degree of immune recovery can be influenced by baseline CD4 counts.
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. Median CD4+ T-cell Increase at 6 months
Baseline CD4+ T-cell Count (cells/pL)

(cells/uL)
<50 94
50-199 110
200-349 123
=350 110

Table 5: Median CD4+ T-cell Count Increase

After 6 Months of CART[9]

Experimental Protocols

NIH Trial of DAPTA for HIV-Associated Cognitive
Impairment

Study Design: Multisite, randomized, double-blind, placebo-controlled trial.

Intervention: Intranasal D-ala-peptide-T-amide (DAPTA) at a dosage of 2 mg three times a
day for 6 months.

Primary Outcome Measure: A global neuropsychological score derived from 23 individual
test scores. The specific battery included tests of attention, processing speed, memory,
executive function, and motor skills.

Inclusion Criteria: HIV-seropositive individuals with evidence of cognitive deficits on a
screening test battery.

Statistical Analysis: The primary efficacy endpoint was the change in the global
neuropsychological score from baseline to 6 months. Analyses were also conducted on
subgroups based on baseline CD4+ count and severity of cognitive impairment.[1]
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DAPTA Clinical Trial Workflow

In Vitro Cytokine Modulation Study

e Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were used.

o Treatment: Cells were treated with Peptide T at concentrations of 10-8 M for IL-10 induction
and 10-9 M for IFN-y inhibition.

o Cytokine Measurement: Cytokine levels in the cell culture supernatants were likely measured
using a standard enzyme-linked immunosorbent assay (ELISA).

 Statistical Analysis: Analysis of variance (ANOVA) was used to determine the statistical
significance of the changes in cytokine production.[3]

(1078 M or 107° M)
— T Incubate Collect Supernatant Measure Cytokine Levels Statistical Analysis
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Untreated Control
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In Vitro Cytokine Assay Workflow
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Signaling Pathways

Peptide T is believed to exert its effects by acting as a CCR5 antagonist. The CCR5 receptor is
a chemokine receptor that is used by some strains of HIV to enter host cells. By blocking this
receptor, Peptide T can inhibit viral entry. This interaction with a key chemokine receptor also
provides a plausible mechanism for its immunomodulatory effects, as chemokine receptors are
integral to immune cell trafficking and activation.
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Peptide T Signaling Pathway

In summary, while Peptide T has demonstrated immunomodulatory activity in vitro and has
shown some potential for neuroprotection in subgroup analyses of clinical trials, it has not
demonstrated overall clinical efficacy in large, controlled studies for HIV-associated
neurocognitive disorders or painful neuropathy. In contrast, CART remains the cornerstone of
HIV management, providing robust immune reconstitution and a reduction in severe
neurocognitive impairment, although milder forms of cognitive dysfunction persist as a clinical
challenge. Future research into adjunctive therapies for HAND may still draw insights from the
mechanisms of action of compounds like Peptide T.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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